1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
CAS No.:
Cat. No.: VC15837938
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N4O |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3 |
| Standard InChI Key | XPHVNLPYOQUIHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)N |
Introduction
Molecular Features
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Core Structure: The compound features a pyridine ring substituted with a methyl group at position 3 and an aminoethyl group at position 5. This pyridine is linked to a piperazine ring, which is further connected to an ethanone functional group.
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Key Functional Groups:
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Amino group (-NH) on the ethyl chain.
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Piperazine ring (a six-membered heterocycle containing two nitrogen atoms).
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Ethanone group (-COCH).
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Synthesis Pathways
The synthesis of compounds structurally related to 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step reactions:
General Synthesis Steps
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Pyridine Derivative Preparation:
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Starting with pyridine derivatives, functionalization at the 3rd and 5th positions is achieved using alkylation or amination reactions.
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For example, methylation at position 3 and the introduction of an aminoethyl side chain at position 5 are performed sequentially.
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Piperazine Coupling:
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The functionalized pyridine reacts with piperazine through nucleophilic substitution or condensation reactions.
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Common solvents include acetonitrile or dimethylformamide (DMF), with catalysts like triethylamine.
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Ethanone Functionalization:
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The piperazine derivative is acetylated to introduce the ethanone group (-COCH).
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Anticancer Potential
Pyridine derivatives often exhibit cytotoxicity against cancer cell lines due to their ability to interfere with cellular DNA or enzyme functions .
Neuropharmacological Effects
Piperazine-containing compounds are explored for their interaction with neurotransmitter receptors, making them candidates for psychotropic drug development .
Applications in Drug Discovery
The combination of pyridine and piperazine moieties in this compound suggests potential applications in:
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Antibiotic Development: The compound's structure aligns with known scaffolds for antimicrobial agents.
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CNS Drug Candidates: Piperazine derivatives are often used in designing drugs targeting central nervous system disorders.
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Enzyme Inhibition Studies: Ethanone groups can act as electrophilic centers for enzyme binding.
Analytical Characterization
To confirm the structure and purity of such compounds, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups (e.g., C=O stretch for ethanone). |
| H NMR | Determines proton environments in the molecule (e.g., aromatic vs aliphatic). |
| C NMR | Provides information about carbon skeletons (e.g., carbonyl carbons). |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| X-Ray Crystallography | Verifies the three-dimensional arrangement of atoms in crystalline form. |
Future Research Directions
Further studies are recommended to explore:
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Biological Testing: Screening for antimicrobial, anticancer, and neuropharmacological activities.
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Derivatization: Modifying functional groups to enhance activity or reduce toxicity.
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Docking Studies: Computational modeling to predict interactions with biological targets.
This detailed overview highlights the importance of the compound "1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone" as a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities.
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